molecular formula C11H22Cl2N4 B1486169 N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride CAS No. 2206971-47-1

N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride

Cat. No.: B1486169
CAS No.: 2206971-47-1
M. Wt: 281.22 g/mol
InChI Key: ZAZTYJAZKLUEHP-UHFFFAOYSA-N
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Description

N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core substituted with an ethyl group and an ethanamine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for research applications.

Properties

IUPAC Name

N-ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.2ClH/c1-3-14(4-2)8-10-11-7-12-5-6-15(11)9-13-10;;/h9,12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZTYJAZKLUEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C2CNCCN2C=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20N4·2HCl
  • Molecular Weight : 272.23 g/mol
  • CAS Number : 1823884-06-5

The compound acts primarily as an antagonist for orexin receptors (OX1 and OX2), which are involved in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, the compound may influence various physiological processes related to sleep disorders and stress-related conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Sleep Regulation : The compound has been shown to increase the duration of REM and NREM sleep in animal models. This suggests potential applications in treating sleep disorders such as insomnia .
  • Cognitive Enhancement : Studies indicate that it may enhance memory function in rat models. This property could be beneficial for cognitive dysfunctions associated with psychiatric disorders .
  • Stress Response Modulation : The compound has demonstrated efficacy in models of post-traumatic stress disorder (PTSD), indicating its potential role in managing stress-related syndromes .

1. Sleep Disorders

In a study investigating the effects of orexin receptor antagonists on sleep patterns, this compound was administered to rats. Results showed a significant increase in total sleep time and a marked reduction in wakefulness during the light cycle.

2. Cognitive Function

A separate study evaluated the cognitive effects of the compound using a Morris water maze test. Rats treated with the compound exhibited improved spatial learning and memory retention compared to control groups. This suggests that orexin antagonism may facilitate cognitive performance under certain conditions.

3. Stress Response

Research on the impact of this compound on stress responses indicated that it could reduce anxiety-like behaviors in animal models subjected to stress-inducing environments. This points towards its potential utility in treating anxiety disorders.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Sleep RegulationIncreased REM and NREM sleep
Cognitive EnhancementImproved memory function
Stress ResponseReduced anxiety-like behaviors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Dihydrochloride ()

  • Molecular Formula : C₉H₁₅Cl₂N₃O₂
  • Molecular Weight : 268.138 g/mol
  • Key Substituents : Ethyl carboxylate ester at position 1 of the imidazo[1,5-a]pyrazine core.
  • Comparison : Unlike the target compound, this derivative lacks the ethanamine group and instead features a carboxylate ester. The dihydrochloride salt increases polarity, but the ester group may reduce metabolic stability compared to amine-containing analogs .

Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Hydrochloride ()

  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 231.67 g/mol
  • Key Substituents: Monohydrochloride salt of the carboxylate ester derivative.
  • Comparison : The absence of a second HCl molecule reduces molecular weight and solubility compared to the dihydrochloride form. This highlights the role of counterions in modulating physicochemical properties .

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride ()

  • Molecular Formula : C₅H₉ClN₄
  • Molecular Weight : 160.61 g/mol
  • Key Substituents : Unsubstituted core structure.
  • Comparison : The lack of alkyl or amine substituents simplifies the structure but reduces functional diversity. Its lower molecular weight (160.61 vs. ~268–270 for the target compound) may limit binding affinity in biological systems .

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine ()

  • Molecular Formula : C₆H₁₁N₄
  • Molecular Weight : 139.18 g/mol
  • Key Substituents : Methyl group at position 3.
  • Comparison: The methyl group introduces steric hindrance but lacks the electronic effects of amine or ester groups. This derivative’s neutral form (non-salt) further differentiates its solubility and reactivity .

Key Differences and Implications

Salt Forms: Dihydrochloride salts (target compound, ) enhance aqueous solubility compared to monohydrochloride () or neutral forms (), critical for in vitro assays .

Preparation Methods

Starting Material and Core Formation

  • The synthesis begins with an imidazo[1,5-a]pyrazine derivative substituted appropriately at the nitrogen or carbon positions.
  • Reduction of the imidazo[1,5-a]pyrazine derivative is carried out in ethanol at room temperature using hydrogen gas, yielding the tetrahydroimidazo[1,5-a]pyrazine intermediate.

Amino Protection

  • The amino group on the intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in ethanol to form the Boc-protected amino derivative.
  • This protection step is crucial to prevent side reactions during subsequent halogenation and carbonylation steps.

Halogenation

  • The Boc-protected intermediate is reacted with a halogenated succinimide (e.g., N-bromosuccinimide or N-chlorosuccinimide) in ethanol at room temperature.
  • This introduces a halogen substituent at a specific position on the tetrahydroimidazo[1,5-a]pyrazine ring, preparing it for carbonylation.

Carbonylation and Ester Formation

  • Under a carbon monoxide atmosphere, the halogenated compound is treated with dicobalt octacarbonyl and chloroacetate in methanol at elevated temperature (oil bath).
  • This step converts the halogenated intermediate into a tetrahydro-imidazo[1,5-a]pyrazine derivative substituted with an ester group.

Hydrolysis and Salt Formation

  • The ester intermediate is hydrolyzed to the corresponding acid or amine derivative.
  • The final compound is obtained by direct reaction of the purified base with hydrochloric acid in solvents such as methanol, dichloromethane, or ethyl acetate, forming the dihydrochloride salt.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Reduction H2 gas, ethanol Ethanol Room temperature High Selective reduction of imidazo core
Amino Protection Di-tert-butyl dicarbonate Ethanol Room temperature High Boc protection to prevent side reactions
Halogenation Halogenated succinimide (NBS or NCS) Ethanol Room temperature Moderate to High Halogen introduction for carbonylation
Carbonylation Dicobalt octacarbonyl, chloroacetate, CO atmosphere Methanol Oil bath (~80-100°C) Moderate Ester formation via carbonylation
Hydrolysis & Salt Formation Hydrochloric acid in methanol, DCM, or ethyl acetate Methanol/DCM/EtOAc Room temperature High Formation of dihydrochloride salt

Research Findings and Advantages

  • The use of Boc protection allows for mild reaction conditions and high selectivity in halogenation and carbonylation steps.
  • Carbonylation under CO atmosphere with dicobalt octacarbonyl is an efficient method to introduce ester functionalities.
  • The final salt formation enhances compound stability and facilitates purification.
  • This method avoids harsh reagents and conditions, improving overall yield and purity compared to older synthetic routes.
  • The process is scalable and adaptable for pharmaceutical-grade production.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose Outcome
Reduction H2, ethanol Saturate imidazo ring Tetrahydroimidazo intermediate
Boc Protection Di-tert-butyl dicarbonate, ethanol Protect amino group Boc-protected intermediate
Halogenation NBS/NCS, ethanol Introduce halogen for carbonylation Halogenated intermediate
Carbonylation Dicobalt octacarbonyl, chloroacetate, CO, methanol Ester formation Ester intermediate
Hydrolysis & Salt Formation HCl in methanol/DCM/ethyl acetate Convert to dihydrochloride salt Final dihydrochloride compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 2
N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride

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